molecular formula C7H11BrN2O B1375273 4-bromo-1-(methoxymethyl)-3,5-dimethyl-1H-pyrazole CAS No. 1263210-45-2

4-bromo-1-(methoxymethyl)-3,5-dimethyl-1H-pyrazole

Cat. No. B1375273
CAS RN: 1263210-45-2
M. Wt: 219.08 g/mol
InChI Key: FXMSLQOICASEAD-UHFFFAOYSA-N
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Description

“4-bromo-1-(methoxymethyl)-1H-pyrazole” is a chemical compound with the CAS Number: 1071200-42-4 . It has a molecular weight of 191.03 .


Molecular Structure Analysis

The InChI code for “4-bromo-1-(methoxymethyl)-1H-pyrazole” is 1S/C5H7BrN2O/c1-9-4-8-3-5 (6)2-7-8/h2-3H,4H2,1H3 . This code provides a standardized way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“4-bromo-1-(methoxymethyl)-1H-pyrazole” is a liquid at room temperature . It has a molecular weight of 191.03 .

Scientific Research Applications

Synthesis and Characterization

  • Brominated trihalomethylenones, including compounds related to 4-bromo-1-(methoxymethyl)-3,5-dimethyl-1H-pyrazole, have been explored as versatile precursors in organic synthesis. These precursors are useful for synthesizing a variety of functionalized pyrazoles through cyclocondensation and nucleophilic substitution reactions (Martins et al., 2013).

Antibacterial Properties

  • Certain derivatives of 1H-pyrazole, closely related to the compound , have shown antibacterial potential. For example, compounds with specific substituents exhibited inhibitory potential against various bacterial strains, highlighting the antimicrobial application of these compounds (Sharma et al., 2020).

Molecular Structure Analysis

  • The molecular structures of NH-pyrazoles, which include compounds similar to this compound, have been determined using techniques like X-ray crystallography. These studies provide insights into the structural properties and hydrogen bonding patterns of pyrazole derivatives (Cornago et al., 2009).

Ligand Synthesis for Bimetallic Complexes

  • Pyrazole derivatives serve as starting materials for synthesizing multifunctional pyrazole compounds, which can act as ligands in the assembly of bimetallic complexes. This application is significant in the field of coordination chemistry (Röder et al., 2001).

Supramolecular Materials

  • 1H-pyrazoles, including those related to the specified compound, demonstrate potential in forming hydrogen-bonded supramolecular materials. These materials show varying thermal stability and fluorescence based on their substituents, which is important for materials science applications (Moyano et al., 2021).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-bromo-1-(methoxymethyl)-3,5-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN2O/c1-5-7(8)6(2)10(9-5)4-11-3/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMSLQOICASEAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1COC)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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